Technical Guide: Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate (CAS No. 206879-72-3)
Technical Guide: Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate (CAS No. 206879-72-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, a key building block in medicinal chemistry. This document consolidates essential information regarding its chemical properties, synthesis, safety, and its significant role in the development of novel therapeutics, particularly in the realm of oncology.
Chemical and Physical Properties
Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate is a bifunctional molecule featuring a piperazine ring system. One nitrogen atom of the piperazine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the other is attached to a 3-aminophenyl group. This substitution pattern, particularly the meta-position of the amino group on the phenyl ring, offers unique opportunities for structural modifications in drug design.
Table 1: Physicochemical Data for tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
| Property | Value | Source(s) |
| CAS Number | 206879-72-3 | [1] |
| Molecular Formula | C₁₅H₂₃N₃O₂ | [1] |
| Molecular Weight | 277.36 g/mol | [1] |
| Appearance | White to yellow solid | Commercial Suppliers |
| Purity | ≥96% | [2] |
| Storage Conditions | 4°C, protect from light | [2] |
| SMILES | O=C(N1CCN(C2=CC=CC(N)=C2)CC1)OC(C)(C)C | [2] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate is a critical process for its application in further chemical transformations. A common and efficient method involves the reduction of the corresponding nitro-precursor.
General Synthesis Protocol: Reduction of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
This protocol outlines the synthesis of the title compound from its nitro-analogue.
Experimental Workflow
Caption: Synthetic workflow for the preparation of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate.
Detailed Methodology:
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Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate in methanol.
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Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution.
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Hydrogenation: The reaction mixture is then placed under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
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Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
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Isolation: The filtrate is concentrated under reduced pressure to yield tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, which can be used in subsequent steps without further purification.
Applications in Medicinal Chemistry: Synthesis of Pyrazole Derivatives
A significant application of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate is its use as a key intermediate in the synthesis of 5-amino-1-heterocyclyl-1H-pyrazole derivatives, which have shown potential as anti-tumor agents. The primary amino group of the title compound serves as a nucleophile to construct the pyrazole ring system.
General Scheme for Pyrazole Synthesis
The synthesis of pyrazole derivatives from tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate typically involves a condensation reaction with a suitable 1,3-dicarbonyl compound or its equivalent, followed by cyclization.
Logical Relationship Diagram
Caption: Synthetic pathway to potential anti-tumor pyrazole derivatives.
Potential Role in Targeting Cancer Signaling Pathways
While direct studies on the signaling pathways affected by tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate are limited, research on its derivatives provides valuable insights into its potential therapeutic applications. A study on a pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate derivative demonstrated its efficacy in suppressing breast cancer growth by targeting the estrogen receptor (ER) signaling and β-catenin pathways.[2]
This suggests that the tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate scaffold can be elaborated to produce compounds that modulate key signaling cascades implicated in cancer progression. The piperazine and aminophenyl moieties serve as versatile handles for chemical modification to achieve desired pharmacological profiles.
Signaling Pathway Diagram
Caption: Potential targeting of ER and β-catenin pathways by derivatives.[2]
Safety Information
According to the Safety Data Sheet (SDS) for tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, the compound is not classified as a hazardous substance or mixture.[1] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Table 2: Hazard and Precautionary Information
| Category | Information | Source(s) |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. | General laboratory practice |
| First Aid Measures | If inhaled: Move person into fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water. If swallowed: Rinse mouth with water. | General laboratory practice |
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
References
- 1. 4-(3-AMINO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
